molecular formula C4H4BClN2O2 B11919157 (4-Chloropyrimidin-5-yl)boronic acid

(4-Chloropyrimidin-5-yl)boronic acid

Cat. No.: B11919157
M. Wt: 158.35 g/mol
InChI Key: MNXNMDUQWBFIGB-UHFFFAOYSA-N
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Description

(4-Chloropyrimidin-5-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a chlorinated pyrimidine ring. This compound is of significant interest in organic synthesis, particularly in the context of Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in the synthesis of complex organic molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The primary method for synthesizing boronic acids, including (4-Chloropyrimidin-5-yl)boronic acid, involves the electrophilic trapping of an organometallic reagent with a boric ester, such as B(Oi-Pr)3 or B(OMe)3 . This reaction is typically performed at low temperatures to prevent over-alkylation, which could lead to the formation of borinic esters instead of boronic acids .

Industrial Production Methods

Industrial production methods for boronic acids often involve the use of borate esters as intermediates. These esters are synthesized by dehydrating boric acid with alcohols . The resulting boronic acids are stable and can be handled easily, making them suitable for large-scale production.

Properties

Molecular Formula

C4H4BClN2O2

Molecular Weight

158.35 g/mol

IUPAC Name

(4-chloropyrimidin-5-yl)boronic acid

InChI

InChI=1S/C4H4BClN2O2/c6-4-3(5(9)10)1-7-2-8-4/h1-2,9-10H

InChI Key

MNXNMDUQWBFIGB-UHFFFAOYSA-N

Canonical SMILES

B(C1=CN=CN=C1Cl)(O)O

Origin of Product

United States

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